

Identifying and minimizing off-target effects of AV-412 free base

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Compound of Interest		
Compound Name:	AV-412 free base	
Cat. No.:	B1245388	Get Quote

AV-412 Free Base Technical Support Center: Off- Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of **AV-412 free base**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AV-412?

AV-412 is a second-generation, orally bioavailable dual kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] This inhibition can lead to the suppression of tumor growth and angiogenesis in tumors that express EGFR and/or HER2.[1] Notably, AV-412 has shown activity against EGFR mutations, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors like erlotinib and gefitinib.[2][3]

Q2: What are the known off-target interactions of AV-412?

In enzymatic assays, AV-412 demonstrated high selectivity for EGFR and ErbB2, with over 100-fold greater potency against these kinases compared to a panel of other kinases.[2]



However, moderate sensitivity was observed for the Abelson murine leukemia viral oncogene homolog 1 (Abl) and Fms-related tyrosine kinase 1 (Flt-1).[2][4] Researchers should be aware of potential downstream effects related to the inhibition of these kinases.

Q3: What are common strategies to identify potential off-target effects of a small molecule inhibitor like AV-412?

Several strategies can be employed to identify off-target effects, ranging from computational to experimental approaches:

- Computational Prediction: In silico methods can predict potential off-target interactions by comparing the structure of AV-412 to databases of known protein-ligand interactions.[5][6]
- High-Throughput Screening: This involves testing AV-412 against a large panel of kinases and other enzymes to experimentally determine its selectivity profile.[7]
- Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify direct binding partners of AV-412 in cell lysates or living cells.[8]
- Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference (RNAi) to systematically knock down genes can help identify pathways that are unexpectedly affected by AV-412 treatment, suggesting off-target interactions.[7]
- Proteome Integral Solubility Alteration (PISA): This method assesses the thermal stability of proteins in the presence of a ligand to identify targets.[8]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at effective concentrations of AV-412.

If you observe a cellular phenotype that cannot be readily explained by the inhibition of EGFR and HER2, it may be due to an off-target effect.

Troubleshooting Steps:

Confirm On-Target Activity: First, verify that AV-412 is inhibiting EGFR and HER2
phosphorylation at the concentrations used in your experiments. This can be done via



Western blotting for phosphorylated EGFR (pEGFR) and HER2 (pHER2).

- Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected phenotype occurs at the same concentration range as on-target inhibition. A significant separation between the IC50 for on-target inhibition and the EC50 for the off-target phenotype may suggest a distinct mechanism.
- Literature and Database Review: Check for published data on the observed phenotype and its potential association with kinases other than EGFR and HER2, particularly Abl and Flt-1.
- Initiate Off-Target Screening: If the phenotype persists and is unexplained, consider employing one of the off-target identification methods detailed in the experimental protocols section below.

Issue 2: Development of resistance to AV-412 in a cell line that does not involve mutations in EGFR or HER2.

Resistance to targeted therapies can arise from the activation of bypass signaling pathways, which may be initiated by off-target interactions.

Troubleshooting Steps:

- Sequence Analysis: Confirm the absence of new mutations in the kinase domains of EGFR and HER2 in the resistant cells.
- Phospho-Kinase Array: Use a phospho-kinase array to compare the phosphorylation status of a broad range of kinases in the parental (sensitive) and resistant cell lines, both with and without AV-412 treatment. This can reveal upregulated pathways in the resistant cells.
- Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to identify differentially expressed genes in the resistant cells that may point to activated bypass pathways.
- Functional Studies: Once a potential bypass pathway is identified, use specific inhibitors or genetic knockdown (e.g., siRNA, shRNA) of key components of that pathway to see if sensitivity to AV-412 can be restored.

Data Presentation



Table 1: Kinase Selectivity Profile of AV-412

Kinase Target	IC50 (nM)	Selectivity vs. EGFR	Notes
EGFR	43	1x	Primary Target
HER2/ErbB2	282	6.6x	Primary Target
Abl	Moderately Sensitive	>100x	Potential Off-Target
Flt-1	Moderately Sensitive	>100x	Potential Off-Target
Other Kinases	>10,000	>100x	High Selectivity

Data is illustrative and based on publicly available information.[2] Actual values may vary between experiments.

Experimental Protocols

Protocol 1: Identifying Off-Target Kinase Interactions using a Commercial Kinase Panel

This protocol outlines the use of a commercially available kinase profiling service to quantitatively assess the inhibitory activity of AV-412 against a broad range of kinases.

- Compound Preparation: Prepare a stock solution of AV-412 free base in DMSO at a concentration of 10 mM.
- Assay Submission: Submit the compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).
- Assay Format: Typically, the vendor will perform in vitro kinase activity assays. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.
- Screening Concentration: For an initial screen, a single high concentration of AV-412 (e.g., 1 or 10 μ M) is often used.



- Data Analysis: The vendor will provide a report detailing the percent inhibition of each kinase at the tested concentration.
- Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a follow-up dose-response experiment to determine the IC50 value.

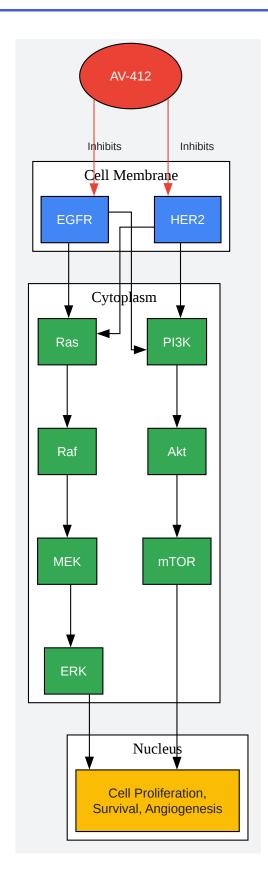
Protocol 2: Chemical Proteomics Approach for Target Identification

This protocol provides a general workflow for an affinity-based chemical proteomics experiment to identify direct binding partners of AV-412.

- Probe Synthesis: Synthesize a derivative of AV-412 that incorporates a linker and a reactive group (for covalent capture) or an affinity tag (e.g., biotin) for pull-down experiments.
- Cell Lysis: Grow cells of interest to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer to maintain protein integrity.
- Probe Incubation: Incubate the cell lysate with the AV-412 probe. As a negative control, incubate a separate aliquot of lysate with a structurally similar but inactive molecule or with an excess of free AV-412 to compete for binding.
- Affinity Purification: If using a biotinylated probe, use streptavidin-coated beads to capture
 the probe and its binding partners. Wash the beads extensively to remove non-specific
 binders.
- Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were specifically pulled down by the AV-412 probe compared to the negative controls.

Visualizations

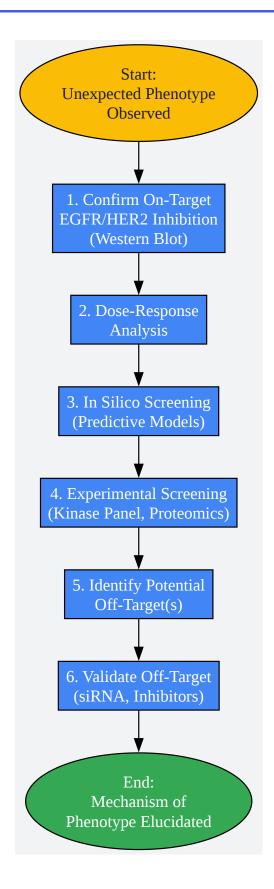




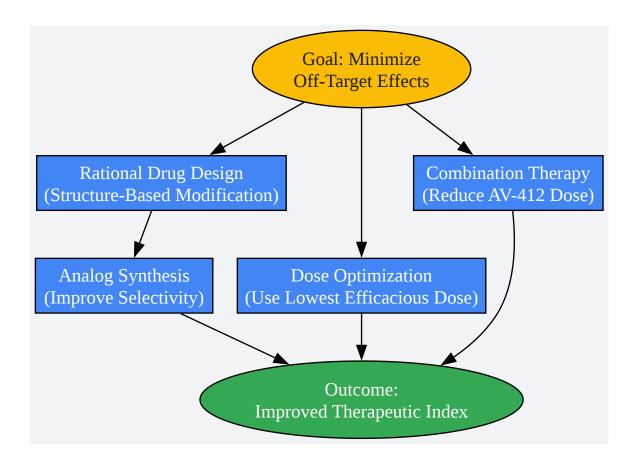
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Caption: AV-412 primary signaling pathway inhibition.









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